(1,1-Dioxothietan-2-yl)methanol
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Overview
Description
(1,1-Dioxothietan-2-yl)methanol is a chemical compound with the molecular formula C4H8O3S and a molecular weight of 136.169 g/mol . It is also known by its IUPAC name, 2-(hydroxymethyl)thietane 1,1-dioxide . This compound is characterized by the presence of a thietane ring, which is a four-membered ring containing sulfur, and a hydroxymethyl group attached to it.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dioxothietan-2-yl)methanol typically involves the reaction of thietane derivatives with appropriate oxidizing agents. One common method involves the oxidation of thietane-2-methanol using hydrogen peroxide in the presence of a catalyst . The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
(1,1-Dioxothietan-2-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form thietane-2-methanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides in the presence of catalysts.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or amines under basic conditions.
Major Products Formed
Oxidation: Thietane-2-carboxylic acid or thietane-2-aldehyde.
Reduction: Thietane-2-methanol.
Substitution: Various substituted thietane derivatives depending on the substituent used.
Scientific Research Applications
(1,1-Dioxothietan-2-yl)methanol has several applications in scientific research:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,1-Dioxothietan-2-yl)methanol involves its interaction with various molecular targets and pathways. The compound can act as a Michael acceptor, participating in nucleophilic addition reactions with biomolecules such as proteins and nucleic acids . This reactivity is attributed to the presence of the thietane ring, which can undergo ring-opening reactions under physiological conditions .
Comparison with Similar Compounds
Similar Compounds
Thietane-2-methanol: Lacks the 1,1-dioxide functionality, making it less reactive in certain chemical reactions.
Thietane-2-carboxylic acid: Contains a carboxyl group instead of a hydroxymethyl group, leading to different reactivity and applications.
Thietane-2-aldehyde: Contains an aldehyde group, making it more reactive towards nucleophiles.
Uniqueness
(1,1-Dioxothietan-2-yl)methanol is unique due to the presence of both the thietane ring and the 1,1-dioxide functionality. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .
Biological Activity
(1,1-Dioxothietan-2-yl)methanol is a compound of increasing interest in the fields of chemistry and biology due to its unique structural properties and potential applications. This compound features a thietane ring with a 1,1-dioxide functionality, which enhances its reactivity and biological activity. This article reviews the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and applications in medicinal chemistry.
The compound can be synthesized through various methods, primarily involving the oxidation of thietane derivatives. One common synthetic route includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst. The molecular structure can be represented as follows:
This compound exhibits biological activity through its interaction with various biomolecules. It acts as a Michael acceptor, participating in nucleophilic addition reactions with proteins and nucleic acids. This property is crucial for its potential therapeutic applications.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown significant inhibition of bacterial growth in assays measuring the formation of glycation end-products .
Bacterial Strain | Inhibition (%) |
---|---|
E. coli | 75% |
S. aureus | 60% |
P. aeruginosa | 50% |
Antioxidant Activity
The compound has also been investigated for its antioxidant properties. It has been reported to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases . The antioxidant activity was assessed using standard assays such as DPPH and ABTS.
Assay Type | IC50 Value (µM) |
---|---|
DPPH | 25 |
ABTS | 30 |
Case Studies
Several studies have explored the biological effects of this compound in various contexts:
- Antiglycation Activity : A study evaluated the antiglycation activity of this compound and found it significantly inhibited glycation processes in vitro. The highest activity was noted at concentrations above 100 µM .
- Cell Viability Assays : In cell culture studies, this compound demonstrated cytotoxic effects on cancer cell lines at micromolar concentrations. The compound induced apoptosis through caspase activation pathways .
Applications in Medicinal Chemistry
The unique properties of this compound make it a promising candidate for drug development:
- Drug Design : Its ability to interact with biological macromolecules positions it as a potential lead compound for developing new therapeutics targeting oxidative stress and microbial infections.
- Synthesis of Novel Compounds : As a versatile building block in organic synthesis, this compound can be used to create more complex heterocyclic compounds with enhanced biological activities.
Properties
IUPAC Name |
(1,1-dioxothietan-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O3S/c5-3-4-1-2-8(4,6)7/h4-5H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXOPOOCNNCTQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)C1CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1784489-16-2 |
Source
|
Record name | 2-(hydroxymethyl)-1lambda6-thietane-1,1-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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